![molecular formula C7H6N4O2 B2363497 2-甲基-6-硝基吡唑并[1,5-a]嘧啶 CAS No. 80772-95-8](/img/structure/B2363497.png)

2-甲基-6-硝基吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

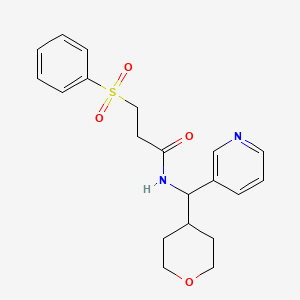

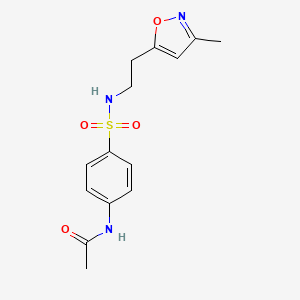

2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine (MNP) is a member of the pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . MNP is a yellow crystalline solid.

Synthesis Analysis

Various methods have been developed for the synthesis of MNP, including the reaction of 2,3-diaminopyrazine with ethyl acetoacetate and nitroethane. The synthesis of PP derivatives has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature .Molecular Structure Analysis

The structural motif of MNP is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .科学研究应用

Fluorescent Probes for Biological Studies

2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for optical applications. They are used as fluorescent probes due to their tunable photophysical properties, which are beneficial for studying the dynamics of intracellular processes and chemosensors .

Organic Material Development

The compound’s solid-state emission intensities make it suitable for designing solid-state emitters. This application is crucial in the development of organic materials that can be used in various technologies, including organic light-emitting devices .

Pharmacological Research

In pharmacology, 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine can serve as a reference substance for drug impurities. It’s used in the evaluation of new drugs and the study of their metabolic byproducts .

Neuroprotection and Anti-inflammatory Studies

Pyrimidine derivatives, including 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine, have been studied for their neuroprotective and anti-inflammatory properties. This research is particularly relevant in the context of human microglia and neuronal cell models .

Synthetic Methodology Advancement

The compound’s simpler and greener synthetic methodology is of interest in chemical synthesis. It offers a more environmentally friendly approach to creating complex molecules, which is a significant advantage in sustainable chemistry practices .

Chelating Agents for Ions

Due to the presence of heteroatoms, 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine and its derivatives can act as potential chelating agents for ions. This property is useful in the development of ionic sensors and in studies of bio-macromolecular interactions .

Antiviral and Anticancer Research

Pyrimidine and its derivatives are known for their antiviral and anticancer activities. The compound’s structure allows for the exploration of these properties, leading to potential therapeutic applications .

Chemical Safety and Handling

The safety profile of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine, including its hazard statements and precautionary measures, is essential for researchers handling the compound in a laboratory setting. Understanding its physical form, purity, and storage requirements ensures safe and effective use in scientific research .

属性

IUPAC Name |

2-methyl-6-nitropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-2-7-8-3-6(11(12)13)4-10(7)9-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYFTACZOMWTCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)

![6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2363420.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)

![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)